2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine
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Overview
Description
2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes and are widely used in medicinal chemistry due to their diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine typically involves multi-step organic reactions. One common method involves the condensation of appropriate substituted benzaldehydes with urea or thiourea, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or dimethylformamide (DMF).
For example, the synthesis might start with the reaction of 4-methoxybenzaldehyde with urea in the presence of a base like sodium ethoxide, leading to the formation of an intermediate. This intermediate can then undergo cyclization under acidic conditions to yield the desired pyrimidine ring structure. Further functionalization steps, such as alkylation or cyclopropanation, can be employed to introduce the propyl and cyclopropyl groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenated derivatives can be synthesized using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Cl2, Br2) or halogenating agents (N-bromosuccinimide, N-chlorosuccinimide).
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For instance, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogen atoms into the aromatic rings, resulting in halogenated derivatives.
Scientific Research Applications
2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA or RNA can lead to antiviral or anticancer activities by disrupting the replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-2-phenylpyrimidine: Lacks the propyl and cyclopropyl groups, which may affect its biological activity and chemical reactivity.
2-Phenyl-4-(4-methoxyphenyl)-6-methylpyrimidine: Contains a methyl group instead of the propyl group, leading to differences in steric and electronic properties.
2-Phenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine: Similar structure but with an ethyl group instead of a propyl group, which can influence its pharmacological profile.
Uniqueness
2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine is unique due to the presence of both propyl and cyclopropyl groups, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural uniqueness may contribute to its distinct pharmacological activities and make it a valuable compound for further research and development.
Properties
IUPAC Name |
4-cyclopropyl-6-(4-methoxyphenyl)-2-phenyl-5-propylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-3-7-20-21(16-10-11-16)24-23(18-8-5-4-6-9-18)25-22(20)17-12-14-19(26-2)15-13-17/h4-6,8-9,12-16H,3,7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSGVVKVNUWCEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(N=C1C2CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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